6-Methoxydihydrosanguinarine

Übersicht

Beschreibung

6-Methoxydihydrosanguinarin ist ein natürliches Benzophenanthridin-Alkaloid, das aus Pflanzen wie Macleaya cordata und Hylomecon japonica gewonnen wird . Diese Verbindung hat ein vielversprechendes Potenzial im Kampf gegen eine Vielzahl von Krebserkrankungen gezeigt, darunter Lungenadenokarzinom und hepatozelluläres Karzinom .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Methoxydihydrosanguinarin beinhaltet typischerweise die Extraktion aus natürlichen Quellen wie Macleaya cordata. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Methanol und Dimethylsulfoxid . Die Verbindung kann auch durch chemische Reaktionen synthetisiert werden, die die Methylierung von Dihydrosanguinarin unter kontrollierten Bedingungen beinhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Methoxydihydrosanguinarin beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess umfasst den Anbau von Macleaya cordata, gefolgt von der Extraktion mit organischen Lösungsmitteln und der Reinigung durch chromatographische Verfahren .

Chemische Reaktionsanalyse

Reaktionstypen

6-Methoxydihydrosanguinarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in andere Alkaloidformen umwandeln.

Substitution: Methylierungs- und andere Substitutionsreaktionen sind üblich

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Methanol, Dimethylsulfoxid und verschiedene Oxidations- und Reduktionsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene methylierte und demethylierte Derivate von Dihydrosanguinarin .

Wissenschaftliche Forschungsanwendungen

6-Methoxydihydrosanguinarin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer bei der Synthese anderer Benzophenanthridin-Alkaloide verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Zellproliferation und -apoptose.

Medizin: Untersucht auf sein Potenzial zur Behandlung von Krebserkrankungen wie Lungenadenokarzinom und hepatozellulärem Karzinom

Wirkmechanismus

Der Wirkmechanismus von 6-Methoxydihydrosanguinarin beinhaltet die Modulation der Bildung von reaktiven Sauerstoffspezies (ROS), die Hemmung des PI3K/AKT/mTOR-Signalwegs und die Aktivierung von Apoptosewegen . Die Verbindung zielt auf verschiedene molekulare Wege ab, einschließlich der Hochregulierung von Todesrezeptoren und der Hemmung der Zellproliferation .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxydihydrosanguinarine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other alkaloid forms.

Substitution: Methoxylation and other substitution reactions are common

Common Reagents and Conditions

Common reagents used in these reactions include methanol, dimethyl sulfoxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various methoxylated and demethoxylated derivatives of dihydrosanguinarine .

Wissenschaftliche Forschungsanwendungen

Case Studies

- A study conducted on MCF-7 cells revealed that 6-MDS not only induced apoptosis but also enhanced autophagy, suggesting its potential as a dual-action therapeutic agent .

- In HepG2 cells, 6-MDS was effective in inducing apoptosis via mitochondrial pathways, evidenced by cytochrome c release and caspase activation .

Effectiveness Against Resistant Strains

6-MDS has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MICs) range from 1.9 to 3.9 µg/mL, indicating its potential as an alternative treatment for antibiotic-resistant infections .

Anti-inflammatory Effects

6-MDS exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as NO and IL-6 through down-regulation of MAP kinase pathways in immune cells . This suggests potential applications in treating inflammatory diseases.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis and autophagy | IC50 values: MCF-7 (0.61 μM), HepG2 (5.0 μM) |

| Antimicrobial | Inhibits MRSA growth | MIC: 1.9 - 3.9 µg/mL |

| Anti-inflammatory | Inhibits NO and IL-6 expression | Reduces inflammation markers |

Wirkmechanismus

The mechanism of action of 6-Methoxydihydrosanguinarine involves the modulation of reactive oxygen species (ROS) generation, inhibition of the PI3K/AKT/mTOR signaling pathway, and activation of apoptosis pathways . The compound targets various molecular pathways, including the upregulation of death receptors and inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sanguinarin: Ein weiteres Benzophenanthridin-Alkaloid mit ähnlichen zytotoxischen Eigenschaften.

Chelerythrin: Bekannt für seine Antikrebsaktivität und ähnliche molekulare Struktur.

Einzigartigkeit

6-Methoxydihydrosanguinarin ist aufgrund seiner spezifischen Methylierung einzigartig, die seine Zytotoxizität und seine Fähigkeit, Apoptose in Krebszellen zu induzieren, verstärkt . Seine einzigartige molekulare Struktur ermöglicht es ihm, mit unterschiedlichen molekularen Zielstrukturen zu interagieren im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

6-Methoxydihydrosanguinarine (6-MDS) is a natural alkaloid derived from various plant sources, including Macleaya cordata and Hylomecon japonica. This compound has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article presents a detailed overview of the biological activities of 6-MDS, supported by data tables and recent research findings.

Overview of Biological Activities

6-MDS exhibits a range of biological activities, including:

- Anticancer Activity : Demonstrated potent cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Exhibits significant antibacterial and antimalarial activities.

- Modulation of Apoptosis and Autophagy : Induces programmed cell death and influences cellular self-digestion processes.

Cytotoxic Effects

6-MDS has shown strong cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and SF-268 (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.61 |

| SF-268 | 0.54 |

| HT29 (colon carcinoma) | 3.8 ± 0.2 |

| Hep G2 (liver cancer) | 5.0 ± 0.2 |

The mechanism of action involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS), leading to the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Case Studies

- Breast Cancer Research : A study conducted by Zhang et al. explored the effects of 6-MDS on MCF-7 cells, revealing that it induces apoptosis by increasing ROS levels and inhibiting the PI3K/AKT/mTOR pathway. The use of autophagy inhibitors enhanced its pro-apoptotic effects, indicating a complex interaction between apoptosis and autophagy in cancer treatment .

- Liver Cancer : In hepatocellular carcinoma cells, 6-MDS was found to sensitize cells to TRAIL-induced apoptosis through ROS-mediated upregulation of death receptor 5 (DR5) .

Antimicrobial Properties

6-MDS also exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Plasmodium species. In vitro studies have shown that it possesses antiplasmodial activity, making it a candidate for further exploration in malaria treatment .

The biological activity of 6-MDS is mediated through several biochemical pathways:

- Inhibition of Platelet Aggregation : It acts on the platelet-activating factor receptor (PAFR), disrupting normal clotting processes.

- Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways in cancer cells .

- Modulation of Autophagy : The compound promotes autophagy while enhancing apoptosis under certain conditions, suggesting a dual role in cellular regulation .

Eigenschaften

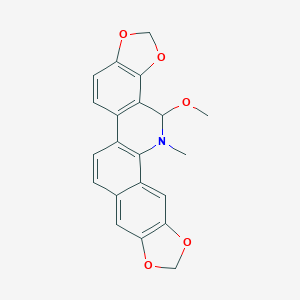

IUPAC Name |

23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPDDMNAUJQRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.